molecular formula C8H4BrNO2 B1290365 5-Bromo-2-cyanobenzoic acid CAS No. 1032231-28-9

5-Bromo-2-cyanobenzoic acid

Cat. No. B1290365
CAS RN: 1032231-28-9
M. Wt: 226.03 g/mol
InChI Key: HELBBGLIOALLAF-UHFFFAOYSA-N
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Description

5-Bromo-2-cyanobenzoic acid is a chemical compound with the CAS Number: 1032231-28-9 . It has a molecular weight of 226.03 and is typically stored at temperatures between 2-8°C . The compound is solid at room temperature .


Synthesis Analysis

The synthesis of similar compounds, such as 5-bromo-2-chlorobenzoic acid, has been documented . The process involves taking 2-chlorobenzoic acid as a raw material and carrying out a monobromination reaction in an NBS/sulfuric acid system . This method is advantageous due to its simplicity, low cost, and high yield .


Molecular Structure Analysis

The 5-Bromo-2-cyanobenzoic acid molecule contains a total of 16 bond(s). There are 12 non-H bond(s), 8 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 1 triple bond(s), 6 aromatic bonds .


Physical And Chemical Properties Analysis

5-Bromo-2-cyanobenzoic acid is a solid at room temperature . It has a molecular weight of 226.03 and is typically stored at temperatures between 2-8°C .

Scientific Research Applications

Pharmaceutical Applications

5-Bromo-2-cyanobenzoic acid: is a valuable intermediate in the synthesis of therapeutic agents. It has been utilized in the development of SGLT2 inhibitors , which are a class of medications used for diabetes treatment . These inhibitors work by preventing glucose reabsorption in the kidneys, thus lowering blood sugar levels. The compound’s role in the pharmaceutical industry is pivotal due to its contribution to the creation of drugs that address a significant public health concern.

Material Science

In material science, 5-Bromo-2-cyanobenzoic acid contributes to the synthesis of novel materials. Its properties allow for the creation of complex molecules that can be used in the development of new materials with specific characteristics, such as enhanced durability or conductivity .

Chemical Synthesis

This compound serves as a crucial building block in organic synthesis. It is involved in reactions such as free radical bromination and nucleophilic substitution , which are fundamental in constructing complex organic molecules . Its presence in the benzylic position makes it particularly reactive and useful for synthesizing a wide range of chemical entities.

Analytical Chemistry

5-Bromo-2-cyanobenzoic acid: is used in analytical chemistry for the calibration and validation of analytical methods, including NMR, HPLC, LC-MS, and UPLC . Its well-defined structure and properties make it an excellent standard for method development and quality control.

Life Science Research

In life sciences, this compound is used in the study of biochemical processes and molecular biology. It may be used as a reagent in the investigation of cellular mechanisms or as a precursor in the synthesis of biomolecules for research purposes .

Chromatography

In chromatography, 5-Bromo-2-cyanobenzoic acid can be employed as a test compound to evaluate the separation efficiency of chromatographic columns. Its unique structure allows for the assessment of column performance in terms of selectivity and resolution, which is crucial for the analysis of complex mixtures .

Safety And Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with the compound include H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 .

properties

IUPAC Name

5-bromo-2-cyanobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO2/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELBBGLIOALLAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20629974
Record name 5-Bromo-2-cyanobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-cyanobenzoic acid

CAS RN

1032231-28-9
Record name 5-Bromo-2-cyanobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1032231-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-cyanobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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